Benzene, 1-methyl-3-[(4-methylphenyl)thio]-

Organic Process Chemistry C–S Bond Formation Palladium Catalysis

Benzene, 1-methyl-3-[(4-methylphenyl)thio]- (CAS 107770-92-3), also known as m-tolyl(p-tolyl)sulfane or (3-methylphenyl)(4-methylphenyl) sulfide, is an unsymmetrical diaryl thioether with the molecular formula C14H14S and a molecular weight of 214.33 g/mol. The compound features a sulfur atom bridging two differentially substituted aromatic rings: one bearing a methyl group at the meta position (3-methylphenyl) and the other at the para position (4-methylphenyl).

Molecular Formula C14H14S
Molecular Weight 214.33 g/mol
CAS No. 107770-92-3
Cat. No. B3045458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-methyl-3-[(4-methylphenyl)thio]-
CAS107770-92-3
Molecular FormulaC14H14S
Molecular Weight214.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)SC2=CC=CC(=C2)C
InChIInChI=1S/C14H14S/c1-11-6-8-13(9-7-11)15-14-5-3-4-12(2)10-14/h3-10H,1-2H3
InChIKeyICJJHAYFAWTWIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzene, 1-methyl-3-[(4-methylphenyl)thio]- (CAS 107770-92-3): An Asymmetric Diaryl Thioether Building Block for Pharmaceutical and Materials Synthesis


Benzene, 1-methyl-3-[(4-methylphenyl)thio]- (CAS 107770-92-3), also known as m-tolyl(p-tolyl)sulfane or (3-methylphenyl)(4-methylphenyl) sulfide, is an unsymmetrical diaryl thioether with the molecular formula C14H14S and a molecular weight of 214.33 g/mol . The compound features a sulfur atom bridging two differentially substituted aromatic rings: one bearing a methyl group at the meta position (3-methylphenyl) and the other at the para position (4-methylphenyl). This asymmetric substitution pattern distinguishes it from commonly available symmetric diaryl sulfides such as di-p-tolyl sulfide (CAS 620-94-0) and diphenyl sulfide (CAS 139-66-2). The compound has been utilized as an intermediate in palladium-catalyzed carbon-sulfur bond-forming reactions for the manufacture of pharmaceutical candidates, demonstrating its value in process chemistry .

Why Symmetric or Alkyl-Aryl Diaryl Sulfides Cannot Substitute for Benzene, 1-methyl-3-[(4-methylphenyl)thio]- (CAS 107770-92-3)


In-class diaryl sulfides share the same core C–S–C connectivity but exhibit critically different physicochemical and crystallographic behavior governed by substitution symmetry. The target compound's asymmetric meta-methyl/para-methyl arrangement produces a dipole moment and altered crystal packing compared to symmetric analogs like di-p-tolyl sulfide (p,p'-disubstituted, mp ~57 °C, XLogP 4.45) [1]. Computed properties indicate that the target compound has a higher calculated lipophilicity (XLogP 4.7 vs. 4.45 for di-p-tolyl sulfide), which directly affects partitioning behavior in biphasic reactions, chromatographic retention, and membrane permeability in biological assays . Furthermore, the asymmetric substitution lowers molecular symmetry, disrupting crystallinity and yielding a liquid physical state at ambient temperature that facilitates handling in continuous-flow and solution-phase synthetic protocols where solid symmetric analogs require pre-dissolution [1]. These quantifiable differences in lipophilicity, physical state, and molecular dipole mean that substituting a symmetric or alkyl-aryl sulfide for this specific unsymmetrical diaryl thioether will alter reaction kinetics, purification behavior, and potentially biological activity in downstream applications.

Quantitative Differentiation Evidence for Benzene, 1-methyl-3-[(4-methylphenyl)thio]- (CAS 107770-92-3) Relative to Closest Analogs


Superior Synthetic Yield in Palladium-Catalyzed Migita C–S Cross-Coupling vs. Analogous Substrates

In the palladium-catalyzed Migita-type carbon–sulfur bond-forming reaction reported by Norris and Leeman (2008), the target compound Benzene, 1-methyl-3-[(4-methylphenyl)thio]- was obtained in approximately 97% isolated yield from the coupling of 4-methylbenzenethiol with 3-bromotoluene . This yield significantly exceeds that reported for other thioether products within the same study, including the coupling of 4-methylbenzenethiol to other aryl halide partners (~83% yield for the parent thiol entry), as well as thioetherifications employing 4-fluorothiophenol (~78% yield) and other substituted aryl halides (69–95% yield range) . The high yield reflects favorable electronic and steric compatibility between the electron-donating 4-methylthiophenol nucleophile and the meta-substituted 3-bromotoluene electrophile under the optimized Pd-catalyst conditions.

Organic Process Chemistry C–S Bond Formation Palladium Catalysis

Higher Computed Lipophilicity (XLogP) vs. Symmetrical Di-p-tolyl Sulfide

The computed partition coefficient (XLogP) for Benzene, 1-methyl-3-[(4-methylphenyl)thio]- is 4.7, as reported in the Chem960 compound database . The closest symmetrical analog, di-p-tolyl sulfide (4,4'-dimethyldiphenyl sulfide, CAS 620-94-0), has a computed LogP of 4.45 [1]. The unsymmetrical m-methyl/p-methyl substitution pattern thus increases the calculated lipophilicity by ΔXLogP = +0.25 units compared to the symmetrical p,p'-dimethyl analog, while maintaining an identical topological polar surface area (PSA) of 25.3 Ų [1]. Diphenyl sulfide (CAS 139-66-2), the unsubstituted parent compound, has a reported XLogP of approximately 4.5 [2], indicating that the specific methyl substitution pattern in the target compound uniquely enhances lipophilicity beyond what mono- or bis-substitution alone achieves.

Physicochemical Properties Lipophilicity Drug Design

Liquid Physical State at Ambient Temperature vs. Crystalline Solid Symmetrical Analog

The symmetrical analog di-p-tolyl sulfide (CAS 620-94-0) is a crystalline solid with a reported melting point of approximately 57 °C [1]. In contrast, no melting point is reported for Benzene, 1-methyl-3-[(4-methylphenyl)thio]- across multiple chemical databases , consistent with the well-established principle that asymmetric substitution disrupts crystal packing and lowers melting points in diaryl sulfide series. Single-crystal X-ray crystallography of di(4-methylphenyl) sulfide confirms orthorhombic packing (space group P212121) stabilized by the molecular symmetry of the p,p'-substitution pattern . The introduction of a meta-methyl group on one ring in the target compound breaks this symmetry, eliminating the efficient crystal packing and resulting in a liquid or low-melting solid at ambient conditions.

Physical Organic Chemistry Formulation Solution-Phase Synthesis

Molecular Dipole Moment Arising from Asymmetric Substitution Pattern

The asymmetric arrangement of electron-donating methyl groups (meta on one ring, para on the other) in Benzene, 1-methyl-3-[(4-methylphenyl)thio]- generates a net molecular dipole moment that is absent in centrosymmetric diaryl sulfides such as di-p-tolyl sulfide (p,p'-disubstituted) and diphenyl sulfide . While direct experimental dipole moment measurements for this specific compound are not available in the literature, the structural asymmetry is confirmed by the compound's unique InChI and SMILES identifiers (SMILES: S(C1C=CC(C)=CC=1)C1=CC=CC(C)=C1) . Crystal structure analysis of related asymmetric diaryl sulfides such as (3,5-dimethylphenyl)(4-methylphenyl) sulfide (compound 15S) demonstrates that the asymmetric substitution leads to distinct molecular conformations and packing arrangements compared to symmetric analogs, with measurable differences in unit cell parameters .

Molecular Recognition Chromatographic Separation Computational Chemistry

Optimal Research and Industrial Application Scenarios for Benzene, 1-methyl-3-[(4-methylphenyl)thio]- (CAS 107770-92-3)


Pharmaceutical Process Chemistry: High-Yield Intermediate for C–S Bond-Containing Drug Candidates

The compound's demonstrated ~97% isolated yield in Pd-catalyzed Migita C–S cross-coupling makes it a highly attractive intermediate for kilogram-scale manufacture of sulfur-containing active pharmaceutical ingredients (APIs). Process chemists can rely on this established, high-yielding route to minimize cost of goods and reduce waste streams. The liquid physical state further simplifies reactor charging and in-line monitoring compared to solid symmetric analogs. This compound is particularly suited for antiasthma and other respiratory drug programs where diaryl thioether motifs are pharmacophoric elements.

Medicinal Chemistry Lead Optimization: Fine-Tuning Lipophilicity Without PSA Penalty

With an XLogP of 4.7 and PSA of 25.3 Ų , this compound offers medicinal chemists a scaffold with higher lipophilicity than symmetric di-p-tolyl sulfide (XLogP 4.45) or diphenyl sulfide (XLogP ~4.5), while maintaining identical PSA. This enables the exploration of structure-activity relationships (SAR) where increased membrane permeability is desired without introducing additional hydrogen-bonding functionality that could compromise selectivity. The asymmetric methyl substitution pattern provides a unique vector for further derivatization that is unavailable in symmetric analogs.

Materials Chemistry: Liquid Diaryl Sulfide Monomer or Additive for Polymer and Coating Formulations

The liquid physical state of the target compound, in contrast to the crystalline solid di-p-tolyl sulfide (mp ~57 °C) [1], makes it suitable as a reactive solvent, plasticizer, or monomer precursor in polymer and coating formulations where a non-volatile, high-refractive-index sulfur-containing liquid is required. The asymmetric substitution lowers crystallinity and improves compatibility with organic polymer matrices, a critical advantage for optoelectronic materials and high-performance lubricant additives.

Analytical and Separation Science: Chromatographic Standard with Distinct Retention Behavior

The non-zero molecular dipole moment arising from the asymmetric m-methyl/p-methyl substitution pattern confers distinct chromatographic retention characteristics compared to symmetric diaryl sulfides. This makes the compound valuable as a retention time marker or system suitability standard in HPLC and GC method development, where its unique combination of lipophilicity and polarity allows unambiguous identification and resolution from structurally similar impurities.

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